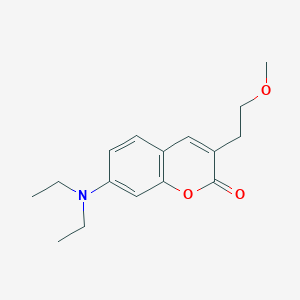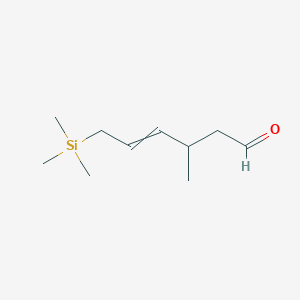
Argon;benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argon;benzene: is a van der Waals complex formed by the interaction between argon and benzene. This compound is of interest due to its unique structural and electronic properties, which arise from the weak interactions between the argon atom and the benzene ring. These interactions can be studied to understand the behavior of molecular clusters and the nature of van der Waals forces.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Matrix Isolation Technique: Argon;benzene complexes can be prepared using the matrix isolation technique, where argon and benzene are co-deposited at low temperatures (typically around 20 K) in an inert gas matrix.
Supersonic Jet Expansion: Another method involves the use of supersonic jet expansion, where a mixture of argon and benzene is expanded through a nozzle into a vacuum chamber.
Industrial Production Methods: There are no large-scale industrial production methods for this compound complexes due to their specialized nature and the requirement for low-temperature conditions. These complexes are primarily studied in research laboratories.
Analyse Des Réactions Chimiques
Types of Reactions:
Van der Waals Interactions: The primary interaction in argon;benzene complexes is the van der Waals interaction, which is a weak, non-covalent force.
Photodissociation: Under certain conditions, such as exposure to ultraviolet light, the this compound complex can undergo photodissociation, where the argon atom is released from the benzene ring.
Common Reagents and Conditions:
Inert Gas Matrix: Argon is used as the inert gas matrix for stabilizing the complex at low temperatures.
Ultraviolet Light: UV light can be used to study the photodissociation of the complex.
Major Products Formed:
Photodissociation Products: The primary product of photodissociation is the separation of argon and benzene molecules.
Applications De Recherche Scientifique
Chemistry:
Spectroscopic Studies: Argon;benzene complexes are used in spectroscopic studies to understand the nature of van der Waals interactions and the electronic properties of molecular clusters.
Biology:
Model Systems: These complexes serve as model systems for studying weak interactions in biological molecules, such as protein-ligand binding.
Medicine:
Drug Design: Insights gained from studying this compound interactions can be applied to drug design, particularly in understanding how drugs interact with their targets through weak forces.
Industry:
Material Science: Research on this compound complexes contributes to the development of new materials with tailored properties based on van der Waals interactions.
Mécanisme D'action
Mechanism:
Van der Waals Forces: The primary mechanism of action for argon;benzene complexes is the van der Waals force, which is a weak, attractive force between the argon atom and the benzene ring.
Molecular Targets and Pathways:
Non-Specific Binding: The argon atom does not form specific chemical bonds with the benzene ring but interacts through non-specific van der Waals forces.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
140135-97-3 |
|---|---|
Formule moléculaire |
C6H6Ar |
Poids moléculaire |
118.0 g/mol |
Nom IUPAC |
argon;benzene |
InChI |
InChI=1S/C6H6.Ar/c1-2-4-6-5-3-1;/h1-6H; |
Clé InChI |
LXXWZNHVNDONSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=C1.[Ar] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)


![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)


![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)



